SU14813 SU14813 VEGFR2/PDGFR/c-Kit/Flt-3 Inhibitor SU014813 is an orally-active, tyrosine kinase receptor inhibitor with potential antitumor activity. SU014813 binds to and inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR) alpha and beta, c-Kit and Fms-related tyrosine kinase 3 (Flt-3). This leads to an inhibition of cellular proliferation and angiogenesis and an induction of apoptosis.
Brand Name: Vulcanchem
CAS No.: 452105-23-6
VCID: VC0005569
InChI: InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1
SMILES: CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Molecular Formula: C23H27FN4O4
Molecular Weight: 442.5 g/mol

SU14813

CAS No.: 452105-23-6

Cat. No.: VC0005569

Molecular Formula: C23H27FN4O4

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

SU14813 - 452105-23-6

CAS No. 452105-23-6
Molecular Formula C23H27FN4O4
Molecular Weight 442.5 g/mol
IUPAC Name 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Standard InChI InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1
Standard InChI Key CTNPALGJUAXMMC-PMFHANACSA-N
Isomeric SMILES CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
SMILES CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Canonical SMILES CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Chemical Structure and Biochemical Profile

SU14813, chemically designated as 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate, possesses a molecular formula of C27H31FN4O8 and a molecular weight of 558.56 g/mol . Its structure features a maleate salt form, enhancing solubility and bioavailability.

Biochemical Kinase Inhibition

In biochemical assays, SU14813 exhibits nanomolar potency against its primary RTK targets (Table 1). Notably, it inhibits VEGFR-1 with an IC50 of 2 nM, showcasing superior selectivity over non-target kinases such as fibroblast growth factor receptor 1 (FGFR-1; IC50 = 3.5 μM) and epidermal growth factor receptor (EGFR; IC50 > 20 μM) . This selectivity profile minimizes off-target effects, a critical advantage in multitargeted therapies.

Table 1. Biochemical and Cellular IC50 Values of SU14813

TargetBiochemical IC50 (μM)Cellular IC50 (μM)
VEGFR-10.002
VEGFR-20.050.04
PDGFR-β0.0040.02
KIT0.0150.006
FLT3-ITD0.05
FGFR-13.5
EGFR>2046

Mechanistic Insights from In Vitro Studies

Cellular Receptor Phosphorylation and Proliferation

SU14813 suppresses ligand-dependent phosphorylation of VEGFR-2 in NIH-3T3 cells (IC50 = 0.04 μM) and autonomous FLT3-ITD activity in MV4;11 leukemia cells (IC50 = 0.05 μM) . In porcine aortic endothelial cells overexpressing VEGFR-2, PDGFR-β, or KIT, it reduces phosphorylation with IC50 values of 5.2 nM, 9.9 nM, and 11.2 nM, respectively . This specificity is further evidenced by its inability to inhibit epidermal growth factor (EGF)-driven proliferation in EGFR-overexpressing cells (IC50 = 46 μM) .

Antiangiogenic and Direct Antitumor Effects

The compound selectively blocks VEGF-stimulated human umbilical vein endothelial cell survival (IC50 = 0.07 μM) while sparing basic fibroblast growth factor (bFGF)-mediated survival (IC50 > 20 μM) . In U-118MG glioblastoma cells, SU14813 inhibits anchorage-independent growth (IC50 = 50–100 nM) without affecting adherent cultures (IC50 > 12 μM), highlighting its precision against RTK-dependent malignancies .

In Vivo Efficacy and Pharmacokinetics

Tumor Growth Inhibition in Xenograft Models

Oral administration of SU14813 induces dose-dependent regression or growth arrest in xenografts derived from colon carcinoma (Colo205), renal cell carcinoma (786-O), and glioblastoma (SF767T) . At 40 mg/kg twice daily (BID), it achieves plasma concentrations exceeding 100 ng/mL, correlating with sustained inhibition of VEGFR-2 and PDGFR-β phosphorylation in tumor tissues .

Synergy with Chemotherapy

Combining SU14813 (20 mg/kg BID) with docetaxel enhances primary tumor growth inhibition and prolongs survival in Lewis lung carcinoma models . This synergy underscores its potential as an adjunct to conventional cytotoxic therapies.

Clinical Translation and Pharmacodynamic Biomarkers

Phase I Clinical Findings

In a dose-escalation trial, SU14813 at 100–150 mg daily elicited objective responses in patients with renal cell carcinoma, biliary cancer, and non-small cell lung cancer, alongside disease stabilization in nine participants . Pharmacokinetic analyses confirmed plasma levels within the therapeutic window (100–200 ng/mL), aligning with preclinical predictions .

KIT Inhibition as a Surrogate Marker

Depigmentation of regrown hair in murine models (80 mg/kg BID) serves as a dynamic biomarker of KIT inhibition, reflecting in vivo target engagement . This phenomenon parallels observations with sunitinib, another indolinone derivative, validating SU14813’s mechanism.

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